molecular formula C15H19N3O5 B11453024 ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate

ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate

Cat. No.: B11453024
M. Wt: 321.33 g/mol
InChI Key: UGLYVQGPHKLAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate is a synthetic organic compound that features a 3,4,5-trimethoxyphenyl group attached to a 1,2,4-triazole ring, which is further linked to an ethyl acetate moiety

Preparation Methods

The synthesis of ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets within cells. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the triazole ring may interact with various enzymes and receptors, modulating their activity and contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the triazole ring and the trimethoxyphenyl group, which may impart distinct biological activities and therapeutic potential.

Biological Activity

Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a triazole nucleus substituted with a 3,4,5-trimethoxyphenyl group. The synthesis typically involves the reaction of ethyl acetate with triazole derivatives under controlled conditions. The specific synthetic pathway may vary but often includes cyclization reactions that yield the desired triazole structure.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial and antifungal properties. For instance:

  • A study found that derivatives with the 3,4,5-trimethoxyphenyl substituent demonstrated high rates of activity against various microbial strains. These compounds were tested against both Gram-positive and Gram-negative bacteria as well as fungi, showing promising results in inhibiting growth .
  • In vitro tests revealed that certain derivatives exhibited comparable or superior activity to standard antimicrobial agents like ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Compounds related to this structure have been evaluated for their cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Notably, some derivatives demonstrated IC50 values indicating potent antiproliferative effects .
  • A specific study highlighted that derivatives exhibited significant inhibition of tubulin polymerization, a crucial mechanism in cancer cell division. This suggests that the compound could serve as a lead in developing new anticancer therapies .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
This compoundAntimicrobialHigh efficacy against multiple microbial strains
Triazole DerivativesAntifungalComparable activity to ketoconazole
Triazole DerivativesAnticancerSignificant cytotoxicity against MCF-7 and HepG2 cells
Tubulin InhibitorsAnticancerInhibition of tubulin polymerization observed

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial : The triazole ring system is known to interfere with fungal cell membrane synthesis and function. This disruption leads to increased permeability and ultimately cell death.
  • Anticancer : The ability to inhibit tubulin polymerization suggests that these compounds may disrupt mitotic spindle formation during cell division. This action can lead to apoptosis in rapidly dividing cancer cells.

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate

InChI

InChI=1S/C15H19N3O5/c1-5-23-13(19)8-12-16-15(18-17-12)9-6-10(20-2)14(22-4)11(7-9)21-3/h6-7H,5,8H2,1-4H3,(H,16,17,18)

InChI Key

UGLYVQGPHKLAMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.